4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester
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Overview
Description
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valued for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester typically involves the reaction of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Scientific Research Applications
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester
- 2-(Trifluoromethyl)phenylboronic Acid Pinacol Ester
Uniqueness
4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester is unique due to the presence of the trifluoromethyl and oxadiazole groups, which enhance its reactivity and stability in various chemical reactions.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BF3N2O3/c1-13(2)14(3,4)24-16(23-13)10-7-5-9(6-8-10)11-20-12(22-21-11)15(17,18)19/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTVQOBYVLHPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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